![molecular formula C23H19FN4OS2 B2527232 4-(4-ethylbenzyl)-1-((4-fluorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one CAS No. 1185142-00-0](/img/structure/B2527232.png)
4-(4-ethylbenzyl)-1-((4-fluorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "4-(4-ethylbenzyl)-1-((4-fluorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one" is a derivative of the thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one class, which is known for its potential pharmacological properties. The structure of this compound suggests it may have interesting chemical and biological characteristics due to the presence of multiple heterocyclic rings that are often associated with a wide range of biological activities.
Synthesis Analysis
The synthesis of related triazolopyrimidinone derivatives typically involves the reaction of appropriate precursors such as hydrazinopyridopyrimidinones with various aldehydes or isothiocyanates, followed by cyclization reactions. For instance, the synthesis of pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-ones as potential antimicrobial agents involves the reaction of dihydrothioxopyridopyrimidinones with hydrazonoyl chlorides or the reaction of hydrazinopyridopyrimidinones with different aldehydes, followed by cyclization . Similarly, the synthesis of pyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one derivatives involves heterocyclization of aminothienopyridine carboxylates with isothiocyanates, displacement with hydrazine, and cyclocondensation with orthoesters .
Molecular Structure Analysis
The molecular structure of triazolopyrimidinone derivatives is characterized by fused heterocyclic rings, which can influence the compound's electronic distribution and, consequently, its reactivity and interaction with biological targets. For example, the crystal structure of a related compound, 1-(4-fluorophenyl)-2-hexylthiobenzo[4,5]-furo[3,2-d]-1,2,4-triazolo[1,5-a]pyrimidin-5(1H)-one, reveals that the fused rings are nearly coplanar, which may contribute to the stability of the molecule and its potential intermolecular interactions .
Chemical Reactions Analysis
The chemical reactivity of triazolopyrimidinone derivatives can be influenced by the presence of substituents on the heterocyclic rings. For example, the synthesis of [1,3,4]thiadiazolo[3,2-a]-1,2,3-triazolo[4,5-d]pyrimidin-9(3H)-one derivatives involves a series of reactions including ring closure, nitration, chlorination, amination, hydrogenation, and diazotization, indicating a high degree of chemical versatility . The presence of functional groups such as thioethers, as in the compound of interest, can also participate in various chemical reactions, potentially leading to a wide array of derivatives with diverse biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazolopyrimidinone derivatives are influenced by their molecular structure. The presence of heteroatoms such as sulfur and nitrogen within the rings can affect the compound's polarity, solubility, and overall physicochemical profile. The crystal packing of these compounds is often stabilized by weak intermolecular interactions such as hydrogen bonding and π-π interactions, which can also impact their solubility and crystallinity . The synthesis approach can also contribute to the green chemistry aspect of these compounds, as seen in the one-step synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones, which emphasizes step economy and reduced environmental impact .
Wissenschaftliche Forschungsanwendungen
Preclinical Pharmacology and Pharmacokinetics
- CERC-301 , a compound with a triazolopyrimidine structure similar to the specified compound, has been studied for its selective antagonistic effects on the N-methyl-D-aspartate (NMDA) receptor subunit 2B (GluN2B). It demonstrated high-binding affinity specific to GluN2B, indicating potential applications in treating major depressive disorder based on receptor occupancy to guide dose selection in clinical trials. The study found it to be orally bioavailable with an acceptable safety profile in humans, highlighting its therapeutic potential in neuropsychiatric conditions (R. Garner et al., 2015).
Metabolism and Disposition Studies
- Ticagrelor , another compound related to the triazolopyrimidine class, was investigated for its absorption, distribution, metabolism, and excretion in healthy subjects. This study provided detailed insights into the pharmacokinetics of triazolopyrimidines, showing rapid absorption, the formation of active metabolites, and excretion patterns through both urine and feces. Such studies are crucial for understanding the safety and efficacy profiles of new drugs (R. Teng et al., 2010).
Toxicity and Safety Assessments
- Environmental Phenols and Parabens , while not directly related to the specified compound, represent a broad class of chemicals whose studies involve assessing exposure, toxicity, and metabolism in human populations. Research in this area provides a foundation for evaluating the safety profiles of various chemicals, including potential endocrine-disrupting effects, and can inform safety assessments for related compounds (A. Heffernan et al., 2015).
Pharmacological Applications
- GABA-Aalpha2/3 Receptor Agonists studies, such as those on indiplon, provide insights into the therapeutic potential of compounds targeting specific receptor subtypes for conditions like insomnia. Understanding the pharmacological effects, abuse potential, and cognitive impacts of these agents helps in designing safer and more effective therapeutic agents (L. Carter et al., 2007).
Eigenschaften
IUPAC Name |
8-[(4-ethylphenyl)methyl]-12-[(4-fluorophenyl)methylsulfanyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN4OS2/c1-2-15-3-5-16(6-4-15)13-27-21(29)20-19(11-12-30-20)28-22(27)25-26-23(28)31-14-17-7-9-18(24)10-8-17/h3-12H,2,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIGKHOKCEGEIHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CN2C(=O)C3=C(C=CS3)N4C2=NN=C4SCC5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-ethylbenzyl)-1-((4-fluorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


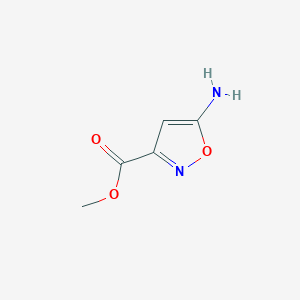
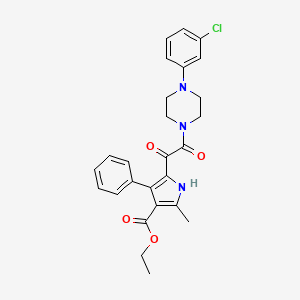

![2,5-dimethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2527155.png)
![[3-(tert-butyl)-2,3-dihydro-4H-1,4-benzoxazin-4-yl][3-(trifluoromethyl)phenyl]methanone](/img/structure/B2527158.png)
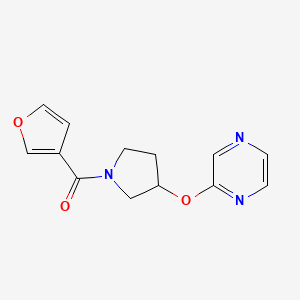

![1-(4-(tert-butyl)phenyl)-3-(p-tolyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2527163.png)

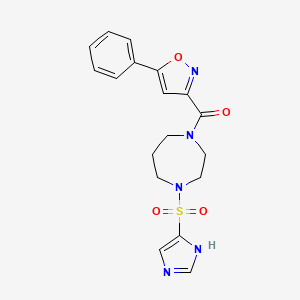
![3-(cyclohexylsulfonyl)-2-hydroxy-2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2527170.png)
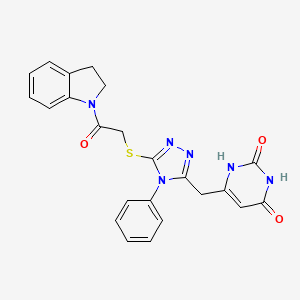
![N-cyclohexyl-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine](/img/structure/B2527172.png)